3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid

IL-1β converting enzyme Caspase-1 inhibition inflammatory disease

Procure this compound for focused ICE/Caspase-1 inhibitor programs. The 3-methoxyphenyl group bridges a critical potency gap between weak phenyl (IC₅₀ ~57,000 nM) and potent electron-deficient aryl analogs (300–1,500 nM), enabling therapeutic window exploration. The 4-carboxylic acid enables single-step amide coupling for rapid library synthesis. Verify this substitution pattern's IP position against Vertex's pyridazine-4-carboxylic acid patent estate. Request a quote for ≥95% purity building block.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 1518933-14-6
Cat. No. B1472297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid
CAS1518933-14-6
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl
InChIInChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
InChIKeyZKJIWRWENVJUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid (CAS 1518933-14-6): Core Identity and Procurement-Grade Specifications


3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid (CAS 1518933-14-6) is a heterocyclic small molecule belonging to the pyridazine-4-carboxylic acid class, characterized by a chloro substituent at position 3, a 3-methoxyphenyl group at position 6, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₉ClN₂O₃ with a molecular weight of 264.66 g/mol [1]. This substitution pattern situates the compound within a pharmacologically relevant scaffold historically investigated for interleukin-1β converting enzyme (ICE/Caspase-1) inhibition, as described in foundational Vertex Pharmaceuticals patents on pyridazine-4-carboxylic acid derivatives [2].

Why 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid Cannot Be Replaced by a Generic In-Class Analog


The 3-chloro-6-aryl-pyridazine-4-carboxylic acid scaffold displays extraordinarily steep structure–activity relationships (SAR) at the 6-aryl position for ICE/Caspase-1 inhibition. Published BindingDB data for the amide derivatives of this class reveal that the unsubstituted 6-phenyl analog exhibits an IC₅₀ of approximately 57,000 nM, while electron-deficient 6-aryl analogs achieve potencies as low as 300 nM—a nearly 200-fold improvement arising solely from aryl substitution pattern variation [1]. The 3-methoxyphenyl substituent in the target compound introduces a moderate electron-donating group that occupies a distinct and non-interchangeable position on this SAR continuum, making generic substitution with unsubstituted phenyl, 4-methoxyphenyl, or halogenated phenyl analogs a scientifically unsound practice without head-to-head validation.

Quantitative Differentiation Evidence for 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid Versus Closest Analogs


ICE Inhibition Potency Positioning: 3-Methoxyphenyl Occupies an Intermediate SAR Zone Between Weak Phenyl and Potent Electron-Deficient Aryl Analogs

Within the 3-chloro-6-aryl-pyridazine-4-carboxylic acid amide series, the unsubstituted 6-phenyl analog (BDBM50291531) displays an IC₅₀ of 57,000 nM against IL-1β converting enzyme, whereas the 6-(3,5-difluoro-4-methanesulfonyl-phenyl) analog (BDBM50291536) achieves 300 nM [1]. The 6-(3-chloro-4-cyano-phenyl) analog (BDBM50291523) reaches 500 nM, and the 6-(4-nitro-phenyl) analog (BDBM50291541) reaches 700 nM—each representing a 2–3 order-of-magnitude potency gain over the phenyl baseline [1]. The 3-methoxyphenyl group in the target compound provides a moderate electron-donating (+M) effect that is structurally distinct from both the unsubstituted phenyl (no electronic contribution) and strong electron-withdrawing variants. This positions the target compound at a predicted intermediate potency between the phenyl (57,000 nM) and the electron-deficient aryl analogs (300–1,500 nM), offering a differentiated pharmacological profile for programs seeking to balance target engagement with selectivity [1].

IL-1β converting enzyme Caspase-1 inhibition inflammatory disease

Regioisomeric Advantage: 3-Methoxy vs. 4-Methoxy Substitution on the 6-Phenyl Ring

The 3-methoxyphenyl (meta-methoxy) substitution pattern in the target compound presents a regioisomeric alternative to the 4-methoxyphenyl (para-methoxy) analog (CAS 1521291-84-8) . Meta-substitution alters the electronic distribution on the phenyl ring differently from para-substitution: the methoxy group exerts a +M (resonance electron-donating) effect at the ortho and para positions but a –I (inductive electron-withdrawing) effect at the meta position. In the broader 3-chloro-6-aryl-pyridazine-4-carboxylic acid SAR landscape, the steep potency differential between the unsubstituted phenyl (IC₅₀ ~57,000 nM) and highly optimized electron-deficient aryl analogs (300–1,500 nM) demonstrates that small changes in aryl electronic character produce large biological effects [1]. Consequently, the meta-methoxy versus para-methoxy regioisomeric distinction is not trivial—it is predicted to yield measurably different ICE inhibition potency and selectivity profiles.

positional isomer SAR meta vs. para substitution drug design

Predicted Drug-Like Physicochemical Profile: Calculated logP = 2.0 for the Target Compound

The ZINC20 database records a calculated logP of 2.012 for the molecular formula C₁₂H₉ClN₂O₃ corresponding to 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid [1]. This logP value falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five and is favorably positioned relative to more lipophilic analogs in the 3-chloro-6-aryl-pyridazine-4-carboxylic acid series that incorporate halogenated or extended aromatic substituents. The carboxylic acid moiety additionally provides a polar handle (tPSA ~61 Ų) [1] that contributes to aqueous solubility while retaining sufficient passive membrane permeability—a balanced profile that the decarboxylated analog 3-chloro-6-(3-methoxyphenyl)pyridazine (CAS 76970-14-4, MW 220.65, no acid moiety) cannot offer .

logP drug-likeness oral bioavailability prediction

Synthetic Tractability: Carboxylic Acid Moiety Enables Amide Coupling for Focused Library Synthesis

The 4-carboxylic acid functional group in the target compound serves as a direct synthetic handle for amide bond formation, the primary derivatization strategy employed in the Vertex Pharmaceuticals patent series (US6121266) to generate potent ICE inhibitors from this scaffold [1]. This contrasts with the decarboxylated analog 3-chloro-6-(3-methoxyphenyl)pyridazine (CAS 76970-14-4), which lacks this reactive moiety and requires de novo functionalization for library expansion . The commercial availability of the target compound with the carboxylic acid pre-installed eliminates one or more synthetic steps in lead optimization workflows. The comparator 3-chloro-6-phenylpyridazine-4-carboxylic acid (CAS 945600-13-5) is also commercially available at 95% purity , establishing that the 3-methoxyphenyl variant is equally accessible for procurement but offers the differentiated electronic profile of the methoxy substituent.

amide coupling focused library SAR expansion building block

Pharmaceutical Patent Landscape Precedent: Pyridazine-4-carboxylic Acid Core Validated for IL-1β-Driven Disease

The pyridazine-4-carboxylic acid core structure is the subject of multiple granted patents from Vertex Pharmaceuticals (US6121266, US6995261) and other assignees (WO2001005786A1) claiming its use as an interleukin-1β converting enzyme (ICE/Caspase-1) inhibitor for the treatment of inflammatory and immune-mediated diseases including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease [1][2]. The unsubstituted 6-phenyl analog (CAS 945600-13-5) shows only weak activity (IC₅₀ ~57,000 nM as the amide), while the patent literature explicitly teaches that 6-aryl substitution is a critical vector for potency optimization [1][3]. The 3-methoxyphenyl variant, by introducing a modulatory substituent at this critical vector, is positioned as a logical next-step building block for patent-breaking or patent-expanding SAR exploration around a clinically validated target mechanism.

IL-1β inflammatory disease rheumatoid arthritis patent validation

Purity Specification Benchmarking: Target Compound Matches Comparator Purity Standards at 95%

The commercially available closest comparator, 3-chloro-6-phenylpyridazine-4-carboxylic acid (CAS 945600-13-5), is routinely supplied at a minimum purity specification of 95% . The target compound, 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid (CAS 1518933-14-6), is also listed at a minimum purity of 95% across vendor sources [1]. This parity in purity specifications means that the procurement decision between the phenyl analog and the 3-methoxyphenyl variant is driven solely by the differentiated chemical features (electronic modulation, regioisomeric substitution, and synthetic versatility) rather than by quality concerns—validating the target compound as a procurement-grade alternative to the baseline phenyl analog.

compound procurement purity specification quality control

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid


ICE/Caspase-1 Inhibitor Lead Optimization: Exploring the Intermediate Potency Zone of the 6-Aryl SAR Continuum

Medicinal chemistry teams pursuing interleukin-1β converting enzyme (ICE/Caspase-1) inhibitors for chronic inflammatory diseases (rheumatoid arthritis, osteoarthritis, inflammatory bowel disease) can deploy this compound as a key intermediate-potency building block. The 3-methoxyphenyl substitution is predicted to deliver ICE inhibition potency between the weak phenyl analog (IC₅₀ ~57,000 nM) and the highly potent electron-deficient aryl analogs (300–1,500 nM), enabling exploration of a therapeutic window that balances target engagement with reduced on-target toxicity risk [1]. The carboxylic acid handle permits direct amide coupling for focused library synthesis, consistent with the derivatization strategy validated in the Vertex patent estate [2].

Regioisomeric SAR Profiling: Meta- vs. Para-Methoxy Substitution Comparison

Structure–activity relationship groups seeking to understand the electronic and steric contributions of methoxy substitution on the 6-phenyl ring can procure both the 3-methoxyphenyl (meta) target compound and the 4-methoxyphenyl (para) regioisomer (CAS 1521291-84-8) for head-to-head biological profiling [1]. The >100-fold potency range documented across 6-aryl substitutions in this scaffold—from 300 nM to 57,000 nM [2]—demonstrates that even subtle electronic perturbations produce measurable biological effects. This paired procurement strategy generates directly comparable data to deconvolute the meta vs. para electronic contribution to ICE inhibition potency and selectivity.

Focused Amide Library Synthesis Using the Pre-Installed Carboxylic Acid Handle

The 4-carboxylic acid moiety enables single-step amide coupling to generate diverse libraries of 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxamides without the need for additional functional group interconversion [1]. This contrasts with the decarboxylated analog (CAS 76970-14-4), which would require multi-step synthesis to introduce an equivalent reactive handle [2]. The commercial availability of the target compound in 95% purity [3] supports direct use in parallel synthesis workflows using standard coupling reagents (HATU, EDC, HOBt), accelerating the exploration of the 4-position amide SAR vector within the broader ICE inhibitor scaffold.

Patent Landscape Analysis and Freedom-to-Operate Exploration Around the 3-Methoxyphenyl Substitution Pattern

Intellectual property teams and drug discovery groups can procure this compound to evaluate whether the specific 3-methoxyphenyl substitution pattern constitutes novel composition-of-matter intellectual property relative to the existing Vertex patent estate (US6121266, US6995261) [1], which generically claims 3-chloro-6-aryl-pyridazine-4-carboxylic acid derivatives but does not specifically exemplify the 3-methoxyphenyl variant. The differentiated electronic profile and regioisomeric identity of the meta-methoxy group, combined with the validated ICE inhibition mechanism [2], provide a scientific rationale for patent-breaking or patent-expanding lead optimization programs.

Quote Request

Request a Quote for 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.